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Compound of Interest

Compound Name: 3-Phenylbutan-2-one

Cat. No.: B1615089

An In-Depth Technical Guide to 3-Phenylbutan-2-one

Introduction

3-Phenylbutan-2-one is an organic compound classified as a mixed alkyl-aromatic ketone.[1]
Its structure incorporates a carbonyl group bonded to a methyl group and a larger alkyl chain
substituted with a phenyl group.[1] This unique arrangement at the intersection of ketones and
aromatic systems defines its chemical properties and reactivity.[1] This technical guide provides
a comprehensive overview of its nomenclature, physicochemical properties, synthesis
protocols, and key chemical reactions, tailored for researchers and professionals in drug
development and chemical synthesis.

The standard IUPAC name for this compound is 3-phenylbutan-2-one.[2][3] It is also known
by its stereoisomer form, (3S)-3-phenylbutan-2-one.[4]

A variety of synonyms are used to identify this compound in literature and chemical databases:

3-Phenyl-2-butanone[2][5]

2-Butanone, 3-phenyl-[2][6]

1-Methyl-1-phenyl-2-propanone[2][5]

Benzylacetone[7]
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e EINECS 212-212-2[2][5]
o NSC 33705[2]
« NSC 33953[2]

Physicochemical Properties

The physical and chemical properties of 3-Phenylbutan-2-one are summarized in the table
below, providing key data points for experimental design and analysis.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutan-2-one
https://www.chembk.com/en/chem/3-phenylbutan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutan-2-one
https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C10H120 [21[5]1[61[8]

Molecular Weight 148.20 g/mol [2][4]

Appearance Colorless liquid with a special 5]
aroma

Melting Point -4.5°C [5]

Boiling Point 225-226 °C [5]

210-212 °C [5]

207.3 £ 9.0 °C (Predicted) 9]

Density 0.976 g/mL [5]

0.9952 g/cm3 (at 0 °C) [5]

0.967 £ 0.06 g/cm? (Predicted) [9]

Flash Point 80.8 °C [5]

Refractive Index 15 [5]

Vapor Pressure 0.227 mmHg at 25°C [5][6]

N Soluble in ethanol, acetone,

Solubility [5]
and ether

CAS Number 769-59-5 [2][5][6][8]
CVWMNAWLNRRPOL-

InChlKey [2][3]

UHFFFAOYSA-N

Synthesis Protocols

Several methods for the synthesis of 3-Phenylbutan-2-one have been reported. The following
are detailed experimental protocols for two common approaches.

Ketone Condensation Reaction
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This method involves the reaction of cresol and butanone under alkaline conditions to form a 2-
(phenyl)-2-butanol intermediate, which is subsequently dehydrated to yield the final product.[1]

[5]
Methodology:

e Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine
cresol and butanone in an appropriate solvent.

» Addition of Base: Slowly add a suitable alkaline catalyst to the mixture.

e Condensation: Heat the reaction mixture to reflux to facilitate the condensation reaction,
forming the 2-(phenyl)-2-butanol intermediate.[1]

» Dehydration: Upon completion of the condensation, subject the intermediate to dehydration
conditions, typically by heating with a strong acid catalyst, to yield 3-Phenylbutan-2-one.[1]

 Purification: The crude product is then purified using standard techniques such as vacuum
distillation to obtain the final, high-purity compound.

Caption: Workflow for the synthesis of 3-Phenylbutan-2-one via ketone condensation.

Acid Chloride Method

This synthetic route utilizes benzoic acid and butanoyl chloride, which react under alkaline
conditions, followed by a hydrogenation reduction step.[5]

Methodology:

e Acylation: Benzoic acid is reacted with butanoyl chloride in the presence of a base. This step
forms an intermediate product.[5]

e Hydrogenation Reduction: The intermediate from the acylation step is then subjected to
hydrogenation reduction to yield 3-Phenylbutan-2-one.[5]

o Workup and Purification: The reaction mixture is worked up to isolate the crude product,
which is then purified, typically by distillation.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1615089
https://www.chembk.com/en/chem/3-phenylbutan-2-one
https://www.benchchem.com/product/b1615089
https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://www.benchchem.com/product/b1615089
https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://www.chembk.com/en/chem/3-phenylbutan-2-one
https://www.chembk.com/en/chem/3-phenylbutan-2-one
https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://www.chembk.com/en/chem/3-phenylbutan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the synthesis of 3-Phenylbutan-2-one via the acid chloride method.

Chemical Reactivity

The chemical behavior of 3-Phenylbutan-2-one is governed by the electrophilic nature of its
carbonyl carbon and the influence of the adjacent phenyl group.[1]

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction type for this ketone.[1] The carbonyl carbon is
susceptible to attack by nucleophiles. The stereoselectivity of these additions can be
significantly influenced by the choice of the nucleophilic reagent.[1] For instance, the use of
different phenylmetallic reagents (e.g., phenyllithium vs. Grignard reagents) can lead to
different stereoisomeric alcohol products.[1]

Caption: Key chemical transformations of 3-Phenylbutan-2-one.

Baeyer-Villiger Oxidation

Enzymatic oxidation of 3-Phenylbutan-2-one has been demonstrated using Phenylacetone
Monooxygenase (PAMO).[1] This enzyme catalyzes the insertion of an oxygen atom to convert
the ketone into its corresponding ester.[1] This reaction is noted for its high enantioselectivity,
making it a valuable method for the kinetic resolution of racemic mixtures of substituted 3-
phenylbutan-2-ones.[1]

Spectral Information

Various spectroscopic techniques are used to characterize 3-Phenylbutan-2-one. Available
data includes:

o Mass Spectrometry (MS): GC-MS data is available, providing information on the
fragmentation pattern of the molecule under electron ionization.[2][3]

e Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been
reported.[2]

e Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]
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Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-Phenylbutan-2-one is classified as follows:

¢ Acute toxicity, oral (Category 4): Harmful if swallowed.[2][8]
o Skin sensitization (Category 1): May cause an allergic skin reaction.[2][8]

Standard precautionary measures should be taken when handling this chemical, including
avoiding inhalation of vapors, preventing contact with skin and eyes, and using appropriate
personal protective equipment in a well-ventilated area.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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